molecular formula C23H29NO6 B4004604 [4-[4-(Diethylamino)butoxy]phenyl]-phenylmethanone;oxalic acid

[4-[4-(Diethylamino)butoxy]phenyl]-phenylmethanone;oxalic acid

Cat. No.: B4004604
M. Wt: 415.5 g/mol
InChI Key: LGVPODRWVXUOOE-UHFFFAOYSA-N
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Description

[4-[4-(Diethylamino)butoxy]phenyl]-phenylmethanone;oxalic acid: is a complex organic compound with potential applications in various fields of scientific research. This compound features a diethylamino group, a butoxy group, and a phenylmethanone moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(Diethylamino)butoxy]phenyl]-phenylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)phenol with 4-bromobutyl phenyl ketone under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-[4-(Diethylamino)butoxy]phenyl]-phenylmethanone: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

[4-[4-(Diethylamino)butoxy]phenyl]-phenylmethanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-[4-(Diethylamino)butoxy]phenyl]-phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The phenylmethanone moiety can interact with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[4-[4-(Diethylamino)butoxy]phenyl]-phenylmethanone: can be compared with similar compounds such as:

    4-(Diethylamino)phenylboronic acid: Shares the diethylamino group but differs in its boronic acid functionality.

    4-(Dimethylamino)phenylboronic acid: Similar structure but with a dimethylamino group instead of diethylamino.

    4-(Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: Contains additional aromatic rings and functional groups, making it more complex.

The uniqueness of [4-[4-(Diethylamino)butoxy]phenyl]-phenylmethanone lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for diverse applications.

Properties

IUPAC Name

[4-[4-(diethylamino)butoxy]phenyl]-phenylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.C2H2O4/c1-3-22(4-2)16-8-9-17-24-20-14-12-19(13-15-20)21(23)18-10-6-5-7-11-18;3-1(4)2(5)6/h5-7,10-15H,3-4,8-9,16-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVPODRWVXUOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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